molecular formula C13H20N2O2 B7503544 1-Cycloheptyl-3-(furan-2-ylmethyl)urea

1-Cycloheptyl-3-(furan-2-ylmethyl)urea

Cat. No.: B7503544
M. Wt: 236.31 g/mol
InChI Key: JGRKSEQJWFLLBW-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(furan-2-ylmethyl)urea, also known as CFMU, is an organic compound that belongs to the class of urea derivatives. It is a white to off-white crystalline solid that has been extensively studied for its potential applications in the field of medicinal chemistry. CFMU has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor effects.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(furan-2-ylmethyl)urea is not fully understood, but it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been reported to inhibit the production of nitric oxide (NO), a molecule that is involved in the regulation of vascular tone and inflammation. The inhibition of COX-2 and NO production by this compound may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. This compound has also been reported to reduce the levels of prostaglandin E2 (PGE2), a mediator of pain and inflammation. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Cycloheptyl-3-(furan-2-ylmethyl)urea in lab experiments include its high purity, stability, and ease of synthesis. This compound is also relatively inexpensive compared to other compounds used in medicinal chemistry research. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications in drug development.

Future Directions

There are several future directions for the research of 1-Cycloheptyl-3-(furan-2-ylmethyl)urea. One direction is to investigate the potential use of this compound as a therapeutic agent for the treatment of cancer and other inflammatory diseases. Another direction is to study the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Additionally, the synthesis of this compound derivatives with improved pharmacological properties may be an area of future research. Overall, the potential applications of this compound in the field of medicinal chemistry are promising and warrant further investigation.

Synthesis Methods

The synthesis of 1-Cycloheptyl-3-(furan-2-ylmethyl)urea can be achieved by the reaction of furan-2-carboxaldehyde with cycloheptylamine in the presence of a catalyst such as acetic acid. The resulting intermediate is then treated with urea to yield this compound. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound can be optimized by controlling the reaction conditions.

Scientific Research Applications

1-Cycloheptyl-3-(furan-2-ylmethyl)urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, antipyretic, and antitumor effects in various animal models. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of cancer, arthritis, and other inflammatory diseases. The scientific research application of this compound is mainly focused on its pharmacological activities and its mechanism of action.

Properties

IUPAC Name

1-cycloheptyl-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-13(14-10-12-8-5-9-17-12)15-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRKSEQJWFLLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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